Ethyl 2-(dipropylamino)acetate
Overview
Description
Ethyl 2-(dipropylamino)acetate is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/molThis compound has gained attention in recent years due to its potential implications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(dipropylamino)acetate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl bromoacetate with dipropylamine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dipropylamino)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Ethyl 2-(dipropylamino)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(dipropylamino)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl 2-(dipropylamino)acetate can be compared with other similar compounds, such as:
Ethyl 2-(diisopropylamino)acetate: Similar in structure but with different alkyl groups.
Ethyl 2-(dimethylamino)acetate: Contains methyl groups instead of propyl groups.
Ethyl 2-(diethylamino)acetate: Contains ethyl groups instead of propyl groups.
Uniqueness
This compound is unique due to its specific alkyl group configuration, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 2-(dipropylamino)acetate (EDPA) is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of EDPA, synthesizing findings from various studies, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
EDPA is classified as an amino acid derivative with the following chemical structure:
- Chemical Formula : C₁₃H₁₉N₃O₂
- Molecular Weight : 239.30 g/mol
The compound features a dipropylamino group attached to an ethyl acetate moiety, which contributes to its lipophilicity and potential bioactivity.
Research indicates that EDPA may exert its biological effects through several mechanisms:
- Cytotoxicity Against Cancer Cells : EDPA has shown promising results in inhibiting the proliferation of various cancer cell lines. A study reported that compounds similar to EDPA were evaluated for their cytotoxicity against prostate and melanoma cancer cells, with significant growth inhibition observed at specific concentrations (IC50 values) .
- Antimicrobial Activity : Preliminary investigations suggest that EDPA possesses antimicrobial properties. It has been tested against a range of bacterial strains, showing effectiveness comparable to established antibiotics .
- Modulation of Calcium Homeostasis : Some studies have proposed that compounds related to EDPA can influence intracellular calcium levels, which is crucial for various cellular processes, including apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of EDPA and related compounds:
Case Study 1: Cytotoxic Effects on Cancer Cells
A detailed investigation into the cytotoxic effects of EDPA analogs on prostate cancer cell lines revealed that modifications to the structure significantly influenced potency. For instance, a derivative with enhanced lipophilicity demonstrated IC50 values as low as 10 µM against DU145 cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of EDPA against various pathogens, it was found that the compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that EDPA could serve as a lead compound for developing new antimicrobial agents .
Research Findings
Further research is warranted to elucidate the full spectrum of biological activities associated with EDPA. Current findings suggest:
- Potential in Drug Development : The unique structure of EDPA opens avenues for synthesizing novel derivatives aimed at enhancing bioactivity and reducing toxicity.
- Mechanistic Insights : Understanding how EDPA interacts with cellular pathways will be crucial for optimizing its use in therapeutic contexts.
Properties
IUPAC Name |
ethyl 2-(dipropylamino)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-7-11(8-5-2)9-10(12)13-6-3/h4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXYVYNIABWHQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304387 | |
Record name | N,N-Dipropylglycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2644-22-6 | |
Record name | N,N-Dipropylglycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2644-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dipropylglycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.